![molecular formula C20H22N2O6S B2870639 N-(4-methoxy-3-(2-oxopiperidin-1-yl)phenyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide CAS No. 941893-71-6](/img/structure/B2870639.png)
N-(4-methoxy-3-(2-oxopiperidin-1-yl)phenyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide
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Overview
Description
N-(4-methoxy-3-(2-oxopiperidin-1-yl)phenyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide is a complex organic compound that has garnered attention in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by its intricate arrangement of functional groups, including a methoxy group, an oxopiperidine ring, and a benzodioxine sulfonamide moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-methoxy-3-(2-oxopiperidin-1-yl)phenyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Oxopiperidine Ring: This step involves the cyclization of a suitable precursor to form the oxopiperidine ring.
Introduction of the Methoxy Group: The methoxy group is introduced via methylation reactions using reagents such as methyl iodide.
Formation of the Benzodioxine Ring: This step involves the cyclization of a precursor to form the benzodioxine ring.
Sulfonamide Formation:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This often includes the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(4-methoxy-3-(2-oxopiperidin-1-yl)phenyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield alcohols or amines.
Scientific Research Applications
N-(4-methoxy-3-(2-oxopiperidin-1-yl)phenyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic applications, including as an anti-inflammatory or anticancer agent.
Industry: Utilized in the development of advanced materials and chemical sensors.
Mechanism of Action
The mechanism of action of N-(4-methoxy-3-(2-oxopiperidin-1-yl)phenyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to downstream effects on cellular pathways. For example, it may inhibit certain enzymes involved in inflammatory processes, thereby reducing inflammation.
Comparison with Similar Compounds
N-(4-methoxy-3-(2-oxopiperidin-1-yl)phenyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide can be compared with other similar compounds, such as:
N-(4-methoxy-3-(2-oxopiperidin-1-yl)phenyl)-3-methylbenzenesulfonamide: Similar structure but with a methyl group instead of a benzodioxine ring.
N-(4-methoxy-3-(2-oxopiperidin-1-yl)phenyl)-4-methylbenzamide: Similar structure but with a benzamide group instead of a sulfonamide group.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Biological Activity
N-(4-methoxy-3-(2-oxopiperidin-1-yl)phenyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide is a synthetic organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesis, and relevant research findings.
Chemical Structure and Properties
The compound's structure features a methoxy group, an oxopiperidine ring, and a sulfonamide moiety, contributing to its unique biological properties. The molecular formula is C21H24N2O3 with a molecular weight of approximately 352 Da.
Property | Value |
---|---|
Molecular Formula | C21H24N2O3 |
Molecular Weight | 352 Da |
LogP | 3.11 |
Polar Surface Area (Å) | 59 |
Hydrogen Bond Acceptors Count | 3 |
Hydrogen Bond Donors Count | 1 |
Synthesis
The synthesis of this compound typically involves several steps:
- Formation of the Oxopiperidine Ring : Cyclization of appropriate precursors under acidic or basic conditions.
- Attachment of the Methoxy Group : Methylation reactions using reagents such as methyl iodide.
- Formation of the Sulfonamide Moiety : Acylation reactions with sulfonyl chlorides.
Antimicrobial Activity
Research has indicated that compounds similar to this compound exhibit significant antimicrobial properties . For instance, studies have shown that derivatives containing the oxopiperidine structure demonstrate effective antibacterial activity against various strains including Escherichia coli and Pseudomonas aeruginosa .
Anticancer Activity
Recent investigations have highlighted the anticancer potential of this compound. For example:
- Compounds derived from oxadiazole structures have shown promising results in inhibiting cancer cell lines such as MCF-7 (breast cancer) and HCT-116 (colon cancer). Some derivatives exhibited IC50 values significantly lower than standard treatments like 5-Fluorouracil .
Compound | Cell Line | IC50 Value (µM) | Comparison Drug |
---|---|---|---|
Compound 3a | MCF-7 | 24.74 | 5-Fluorouracil |
Compound 13 | MCF-7 | 5.12 | Tamoxifen |
The mechanism by which this compound exerts its biological effects may involve:
- Enzyme Inhibition : Binding to specific enzymes or receptors, altering their activity.
- Cell Cycle Modulation : Interference with cell cycle progression in cancer cells.
Case Studies
A comprehensive study conducted by Alam et al. synthesized various derivatives containing the oxopiperidine moiety and evaluated their biological activities. The results indicated several compounds with significant anticancer activity and low toxicity profiles compared to established chemotherapeutics .
Properties
IUPAC Name |
N-[4-methoxy-3-(2-oxopiperidin-1-yl)phenyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O6S/c1-26-17-7-5-14(12-16(17)22-9-3-2-4-20(22)23)21-29(24,25)15-6-8-18-19(13-15)28-11-10-27-18/h5-8,12-13,21H,2-4,9-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SOBYEFYACFEJBU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NS(=O)(=O)C2=CC3=C(C=C2)OCCO3)N4CCCCC4=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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